molecular formula C6H5ClF2N2O B1471741 2-Chloro-6-(2,2-difluoroethoxy)pyrazine CAS No. 1552805-87-4

2-Chloro-6-(2,2-difluoroethoxy)pyrazine

Cat. No.: B1471741
CAS No.: 1552805-87-4
M. Wt: 194.56 g/mol
InChI Key: SQFHEOICBOUHDT-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,2-difluoroethoxy)pyrazine is a heterocyclic compound that contains a pyrazine ring substituted with a chloro group and a difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(2,2-difluoroethoxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazines.

    Oxidation: Formation of pyrazine N-oxides.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-6-(2,2-difluoroethoxy)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-(2,2-difluoroethoxy)pyrazine is unique due to the presence of both chloro and difluoroethoxy groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding affinity in various chemical and biological contexts .

Properties

IUPAC Name

2-chloro-6-(2,2-difluoroethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2O/c7-4-1-10-2-6(11-4)12-3-5(8)9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFHEOICBOUHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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